
(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that features a morpholine ring, a nitrophenyl group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Introduction of the morpholine ring: This step might involve nucleophilic substitution reactions.
Formation of the triazole ring: This can be done via cyclization reactions involving azide and alkyne precursors.
Final coupling reaction: The final step would involve coupling the triazole and nitrophenyl intermediates under suitable conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Compounds with nitrophenyl and triazole groups have shown potential as antimicrobial agents.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to the presence of the triazole ring.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as agrochemicals.
作用机制
The mechanism of action of (E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while nitrophenyl groups can interact with cellular components, leading to antimicrobial or other biological effects.
相似化合物的比较
Similar Compounds
(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine: can be compared with other compounds containing morpholine, nitrophenyl, and triazole groups.
1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine: Lacks the (E)-configuration.
1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanamine: Contains an amine group instead of an imine.
Uniqueness
The unique combination of the morpholine, nitrophenyl, and triazole groups in this compound may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
属性
IUPAC Name |
(E)-1-(2-morpholin-4-yl-5-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c20-19(21)12-1-2-13(17-3-5-22-6-4-17)11(7-12)8-16-18-9-14-15-10-18/h1-2,7-10H,3-6H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUEPVRWHFROR-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
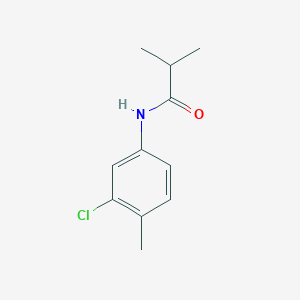
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
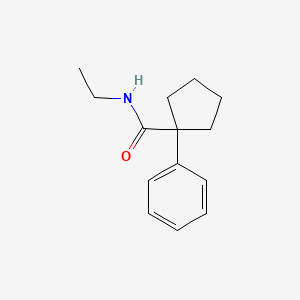
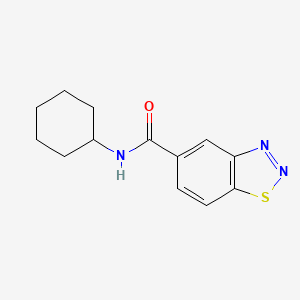
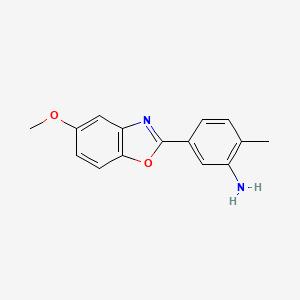
![7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5878596.png)
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)

![4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5878615.png)
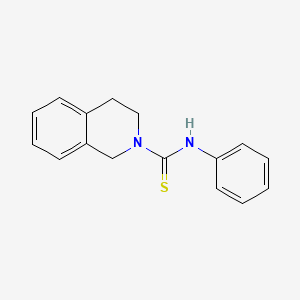
![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![3-[2-(2-CARBOXYETHYL)-5-(4-METHOXYPHENYL)-1H-PYRROL-1-YL]PROPANOIC ACID](/img/structure/B5878648.png)
